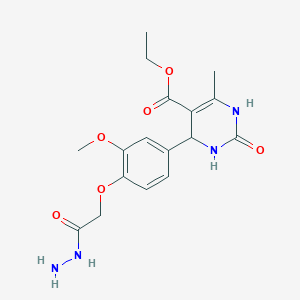

Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

描述

Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via Biginelli-type multicomponent reactions. Its structure features a 1,2,3,4-tetrahydropyrimidine core with an ethyl ester group at position 5, a methyl group at position 6, and a substituted phenyl ring at position 2. The phenyl ring is further modified with a 3-methoxy group and a 2-hydrazinyl-2-oxoethoxy side chain.

属性

IUPAC Name |

ethyl 4-[4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6/c1-4-26-16(23)14-9(2)19-17(24)20-15(14)10-5-6-11(12(7-10)25-3)27-8-13(22)21-18/h5-7,15H,4,8,18H2,1-3H3,(H,21,22)(H2,19,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZUCLKEMJVZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC(=O)NN)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the hydrazinyl-oxoethoxy intermediate: This step involves the reaction of ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate with appropriate reagents under controlled conditions to form the hydrazinyl-oxoethoxy intermediate.

Coupling with methoxyphenyl group: The intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment.

化学反应分析

Types of Reactions

Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

科学研究应用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

作用机制

The mechanism of action of Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3,4-tetrahydropyrimidine-5-carboxylates, which are frequently synthesized via the Biginelli reaction. Below is a detailed comparison with structurally and functionally analogous derivatives:

Substituent Variations on the Phenyl Ring

| Compound Name | Substituent(s) on Phenyl Ring | Synthesis Catalyst | Yield (%) | Key Properties/Activities | Reference |

|---|---|---|---|---|---|

| Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-methoxy, 4-(2-hydrazinyl-2-oxoethoxy) | Not specified | N/A | Hydrazinyl group enhances ligand binding | |

| Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-fluoro | CuCl₂·2H₂O | 75–85 | Improved solubility, fluorinated analogs | |

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-hydroxy | HCl (solvent-free) | 65–70 | Antioxidant activity (IC₅₀: 0.6 mg/mL) | |

| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-bromo, 2-thioxo | None (solvent-free fusion) | 80 | Thioamide enhances metal coordination | |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-chloro | DABCO₂CuCl₄ | 92 | High catalytic efficiency |

Heterocyclic and Functional Group Modifications

Research Findings and Implications

- Biological Potential: While antioxidant and antibacterial activities are documented for hydroxyl- and thio-substituted analogs (e.g., IC₅₀: 0.6 mg/mL for diphenyl picrylhydrazine scavenging ), the hydrazinyl derivative’s activity remains unexplored.

- Synthetic Challenges : The incorporation of a hydrazinyl group may require protecting-group strategies or multi-step synthesis, contrasting with straightforward Biginelli reactions for halogenated or hydroxylated derivatives .

生物活性

Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 123629-42-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core with various substituents that enhance its biological activity. The molecular formula is with a molecular weight of 306.31 g/mol.

Key Structural Elements

- Tetrahydropyrimidine Ring : Central to its biological activity.

- Hydrazinyl Group : Imparts potential antimicrobial properties.

- Methoxy and Hydroxy Substituents : Enhance solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing hydrazinyl groups have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 50 µg/mL |

| Compound B | P. aeruginosa | 30 µg/mL |

| Ethyl Derivative | Various | 40 µg/mL |

Anticancer Activity

The compound has been noted for its potential anticancer properties. It acts as a mitotic inhibitor by targeting the Eg5 kinesin motor protein, crucial for cell division. This mechanism suggests its utility in developing novel anticancer therapies.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

- Condensation Reaction : Combining ethyl acetoacetate with substituted phenols in the presence of an acid catalyst.

- Formation of Tetrahydropyrimidine : Utilizing hydrazine hydrate in subsequent steps to introduce the hydrazinyl group.

Research Findings

Recent studies have highlighted the compound's role in various therapeutic applications beyond antimicrobial and anticancer effects:

- Anti-inflammatory Properties : Demonstrated through in vitro assays showing reduced cytokine production in macrophages.

- Antiviral Activity : Preliminary data suggest potential efficacy against certain viral infections, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。